1,3,4,5-Tetrahydro-2-benzothiepine 2,2-dioxide
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Overview
Description
1,3,4,5-Tetrahydro-2-benzothiepine 2,2-dioxide is a heterocyclic compound with the molecular formula C10H12O2S. It is a member of the thiepine family, which is characterized by a seven-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetrahydro-2-benzothiepine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable benzyl halide with a thiol in the presence of a base, followed by oxidation to introduce the dioxide functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetrahydro-2-benzothiepine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
1,3,4,5-Tetrahydro-2-benzothiepine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,4,5-Tetrahydro-2-benzothiepine 2,2-dioxide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dihydro-2-benzothiepine 2,2-dioxide
- 1,6,7,7A-Tetrahydro-2-benzothiophene 2,2-dioxide
- 3,4-Dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide
Uniqueness
1,3,4,5-Tetrahydro-2-benzothiepine 2,2-dioxide is unique due to its specific ring structure and the presence of the dioxide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
19579-85-2 |
---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1,3,4,5-tetrahydro-2λ6-benzothiepine 2,2-dioxide |
InChI |
InChI=1S/C10H12O2S/c11-13(12)7-3-6-9-4-1-2-5-10(9)8-13/h1-2,4-5H,3,6-8H2 |
InChI Key |
LOIDDOJTWSUGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CS(=O)(=O)C1 |
Origin of Product |
United States |
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